molecular formula C₂₁H₂₂O₅ B014270 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone CAS No. 38552-39-5

1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

Cat. No. B014270
CAS RN: 38552-39-5
M. Wt: 354.4 g/mol
InChI Key: BUWQOPHMYRXMLL-UHFFFAOYSA-N
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Description

1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone is a chemical compound of interest in synthetic organic chemistry due to its unique structure and potential for various applications. The compound's relevance spans from its synthesis methodologies to its application in forming more complex chemical structures.

Synthesis Analysis

The synthesis of similar dienone compounds involves strategic functionalization and formation of the dienone core. For example, the synthesis of related compounds has been achieved through methods like the silylation of dianions of dimethyl glutarates, leading to the formation of cyclopropanes and cyclobutanes upon reaction with titanium tetrachloride (Wallace & Chan, 1983).

Molecular Structure Analysis

The molecular structure of compounds similar to 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone often features significant conjugation and planarity due to electron delocalization. For instance, the crystal and molecular structure of related compounds reveal a highly conjugated and planar structure, which is a characteristic feature of such dienone compounds (Gudennavar et al., 2014).

Chemical Reactions and Properties

Dienone compounds participate in various chemical reactions, such as sigmatropic rearrangements and addition reactions, which can significantly alter their chemical properties. An example includes the 1,5-sigmatropic rearrangement of the 1,4-addition products of amines in similar compounds, demonstrating the reactivity of the dienone moiety (Yamaguchi et al., 2004).

Scientific Research Applications

Liquid Crystal Dimers and Optical Properties

Methylene-linked Liquid Crystal Dimers

Studies on methylene-linked liquid crystal dimers, such as 1,5-bis-(3,4-dimethoxyphenyl)-3-pentadienone, have reported transitional properties significant in the development of new nematic phases. These phases include normal nematic and twist-bend nematic phases, attributed to the bent geometry of these dimers. The optical textures observed in these materials are similar to those reported for structurally similar dimers, highlighting their potential in optical and display technologies (Henderson & Imrie, 2011).

Organic Synthesis and Chemical Reactions

β-O-4 Bond Cleavage in Lignin Model Compounds

The compound and its derivatives have been studied for their reactions in the acidolysis of lignin model compounds. These studies shed light on the mechanisms of C6-C2 and C6-C3 type model compounds, highlighting the significance of γ-hydroxymethyl groups and the role of hydride transfer mechanisms in their transformations. This research is crucial for understanding the degradation of lignin and the production of valuable chemicals from biomass (Yokoyama, 2015).

Antineoplastic Agents

Novel Series of Antineoplastic Agents

Research into novel series of compounds structurally related to 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone has demonstrated promising antineoplastic properties. These studies have explored the cytotoxic properties of these compounds, highlighting their potential in cancer treatment due to tumor-selective toxicity and modulation of multi-drug resistance. Such research is pivotal in the development of new anticancer drugs (Hossain et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

BODIPY-based Materials for OLEDs

The development of BODIPY-based materials for application in organic light-emitting diodes (OLEDs) has been reviewed, highlighting the potential of such materials in optoelectronics. These materials, due to their structural and electronic properties, offer promising avenues for the design of metal-free infrared emitters and sensors (Squeo & Pasini, 2020).

properties

IUPAC Name

1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-23-18-11-7-15(13-20(18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)21(14-16)26-4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWQOPHMYRXMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332757
Record name 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one

CAS RN

38552-39-5
Record name 1,5-Bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38552-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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